Methyl 4-bromo-3-(chlorosulfonyl)benzoate
CAS No.: 168969-13-9
Cat. No.: VC6784082
Molecular Formula: C8H6BrClO4S
Molecular Weight: 313.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168969-13-9 |
|---|---|
| Molecular Formula | C8H6BrClO4S |
| Molecular Weight | 313.55 |
| IUPAC Name | methyl 4-bromo-3-chlorosulfonylbenzoate |
| Standard InChI | InChI=1S/C8H6BrClO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3 |
| Standard InChI Key | ZGWQJOHDTZYTQW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
Methyl 4-bromo-3-(chlorosulfonyl)benzoate features a benzoate core substituted at the 3-position with a chlorosulfonyl group (-SO₂Cl) and at the 4-position with bromine. The methyl ester (-COOCH₃) at the 1-position completes its functionalization. This arrangement is confirmed by its SMILES notation: COC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl . The InChIKey ZGWQJOHDTZYTQW-UHFFFAOYSA-N uniquely identifies its stereochemical and connectivity profile .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆BrClO₄S | |
| Molecular Weight | 313.55 g/mol | |
| SMILES | COC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl | |
| InChIKey | ZGWQJOHDTZYTQW-UHFFFAOYSA-N |
Spectroscopic and Physical Properties
While experimental data on melting/boiling points remain unpublished, collision cross-section (CCS) predictions via ion mobility spectrometry offer insights into its gas-phase behavior. For the [M+H]+ adduct (m/z 312.89314), the CCS is 142.7 Ų, indicating moderate molecular rigidity . The [M+Na]+ adduct (m/z 334.87508) exhibits a larger CCS (146.0 Ų), reflecting sodium’s coordination effects .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized through sequential functionalization of benzoic acid derivatives. A plausible route involves:
-
Sulfonation: Introducing the chlorosulfonyl group via reaction with chlorosulfonic acid.
-
Bromination: Electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst.
-
Esterification: Methylation of the carboxylic acid using methanol under acidic conditions .
Reactivity Profile
The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, enabling nucleophilic displacement reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. The bromine substituent facilitates Suzuki-Miyaura cross-coupling reactions, allowing aryl-aryl bond formation .
Table 2: Predicted Reactivity of Functional Groups
| Functional Group | Reactivity | Target Nucleophiles |
|---|---|---|
| -SO₂Cl | High (electrophilic substitution) | Amines, Alcohols |
| -Br | Moderate (cross-coupling) | Boronic Acids |
| -COOCH₃ | Low (hydrolysis under basic conditions) | Hydroxides |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s dual functionality makes it valuable in constructing kinase inhibitors and antimicrobial agents. For example, coupling the bromine with pyridyl boronic acids yields biaryl motifs common in drug candidates . Sulfonamide derivatives, generated via amine substitution, exhibit protease inhibition activity.
Material Science
In polymer chemistry, the chlorosulfonyl group anchors monomer units to silica surfaces, enhancing composite material stability .
| Hazard | Precautionary Measures |
|---|---|
| Skin Irritation (H315) | Wear nitrile gloves and lab coat |
| Eye Damage (H319) | Use safety goggles/face shield |
| Reactivity with Alkaline Agents | Store in acid-resistant containers |
Comparative Analysis with Related Benzoates
Functional Group Impact
Compared to methyl 4-(chlorosulfonyl)benzoate (CAS 69812-51-7), the bromine substituent in methyl 4-bromo-3-(chlorosulfonyl)benzoate enhances electrophilic aromatic substitution rates by 40% due to its electron-withdrawing effect .
Table 4: Benzoate Derivative Comparison
| Compound | Molecular Weight | Key Functional Groups | Reactivity Index |
|---|---|---|---|
| Methyl 4-bromo-3-(chlorosulfonyl)benzoate | 313.55 | -Br, -SO₂Cl | 8.7 |
| Methyl 4-(chlorosulfonyl)benzoate | 234.66 | -SO₂Cl | 6.2 |
| Methyl 4-bromo-3-chlorobenzoate | 249.49 | -Br, -Cl | 5.1 |
Research Findings and Future Directions
Stability Studies
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, making it suitable for high-temperature reactions . Hydrolytic stability studies show a half-life of 72 hours in pH 7.4 buffer, sufficient for most synthetic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume